sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate
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Overview
Description
An antibiotic isolated from the fermentation broth of Fusidium coccineum. (From Merck Index, 11th ed). It acts by inhibiting translocation during protein synthesis.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Sodium deoxycholate derivatives, specifically trimethyl, tributyl, and triphenyl tin derivatives, have been synthesized and characterized for their potential antimicrobial and antitumor activities. One study found that these compounds exhibit significant antibacterial, antifungal, and anticancer activities, suggesting their potential use as potent antifungal agents and in cancer therapy (Shaheen, Ali, Rosario, & Shah, 2014).
Structural Characterization and Potential Applications
- Another study focused on the structural characterization of triorganotin(IV) complexes with sodium fusidate, revealing that in these complexes, the carboxylate group of the fusidate ligand acts as a monodentate monoanionic donor. This study contributes to understanding the coordination chemistry of these compounds, which could be relevant in developing new materials or pharmaceuticals (Abbate et al., 2010).
Structural Insights into Steroidal Compounds
- Research has also been conducted on the crystal structure of various steroidal compounds, such as 5,22-Stigmastadien-3β-yl p-toluenesulfonate and 17βH-Periplogenin. These studies offer insights into the molecular structure of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Ketuly et al., 2010; Zhang et al., 2012) (Zhang et al., 2012).
Coordination Chemistry and Complex Formation
- The coordination chemistry of sodium and its interactions with various ligands has been a subject of study. For instance, research on the formation of adducts between alkali metal ions and divalent metal salicylaldimine complexes has provided valuable information about the interactions and stoichiometries of these complexes, which could have implications in material science and coordination chemistry (Cunningham et al., 2000).
Chemical Synthesis and Reaction Studies
- Studies on the synthesis and reactions of sodium-related compounds, like the work on the highly regio- and stereoselective synthesis of specific benzodioxepin-5-ones, contribute to the field of organic chemistry and medicinal chemistry, providing pathways to synthesize novel compounds with potential biological activities (Chaudhuri & Kundu, 2000).
Properties
Molecular Formula |
C31H47NaO6 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20-;/t18-,21-,22+,23+,24+,25?,27?,29+,30-,31-;/m1./s1 |
InChI Key |
HJHVQCXHVMGZNC-RTCQDDBVSA-M |
Isomeric SMILES |
C[C@@H]1[C@H]2CC[C@@]3(C([C@]2(CC[C@@H]1O)C)[C@H](C[C@@H]\4[C@]3(CC(/C4=C(/CCC=C(C)C)\C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
Synonyms |
Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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